Butanedioic acid, sulfo-, 1,4-didecyl ester, calcium salt
Description
Butanedioic acid, sulfo-, 1,4-didecyl ester, calcium salt is a sulfosuccinate ester surfactant characterized by two decyl (C10) alkyl chains esterified to a sulfonated succinic acid backbone, with calcium as the counterion. The calcium counterion enhances lipophilicity compared to sodium or ammonium salts, making it suitable for applications requiring reduced water solubility, such as emulsifiers in hydrophobic matrices or controlled-release formulations.
Properties
CAS No. |
16659-50-0 |
|---|---|
Molecular Formula |
C48H90CaO14S2 |
Molecular Weight |
995.4 g/mol |
IUPAC Name |
calcium;1,4-didecoxy-1,4-dioxobutane-2-sulfonate |
InChI |
InChI=1S/2C24H46O7S.Ca/c2*1-3-5-7-9-11-13-15-17-19-30-23(25)21-22(32(27,28)29)24(26)31-20-18-16-14-12-10-8-6-4-2;/h2*22H,3-21H2,1-2H3,(H,27,28,29);/q;;+2/p-2 |
InChI Key |
ULHRXIGKWVVDKR-UHFFFAOYSA-L |
Canonical SMILES |
CCCCCCCCCCOC(=O)CC(C(=O)OCCCCCCCCCC)S(=O)(=O)[O-].CCCCCCCCCCOC(=O)CC(C(=O)OCCCCCCCCCC)S(=O)(=O)[O-].[Ca+2] |
Origin of Product |
United States |
Preparation Methods
General Synthetic Route
The preparation of calcium didecyl sulfosuccinate involves the esterification of sulfosuccinic acid with decanol (1-decanol), followed by neutralization with calcium ions to form the calcium salt. The process can be divided into the following key steps:
Esterification: Sulfosuccinic acid (Butanedioic acid, 2-sulfo-) is reacted with decanol under controlled conditions to form the 1,4-didecyl ester. This reaction typically requires an acid catalyst (such as sulfuric acid or p-toluenesulfonic acid) and removal of water to drive the esterification equilibrium toward product formation.
Neutralization: The resulting didecyl sulfosuccinate ester is then neutralized with a calcium source, commonly calcium hydroxide or calcium carbonate, to produce the calcium salt form. This step is conducted under controlled pH and temperature to ensure complete salt formation without hydrolysis.
Purification and Isolation: The crude calcium salt is purified by filtration, washing, and drying to yield the final product as a solid.
Detailed Reaction Conditions and Parameters
| Step | Reagents & Conditions | Purpose | Notes |
|---|---|---|---|
| Esterification | Sulfosuccinic acid + 2 equivalents of decanol; acid catalyst; reflux; removal of water | Formation of didecyl sulfosuccinate ester | Water removal critical to drive reaction |
| Neutralization | Calcium hydroxide or calcium carbonate; aqueous medium; controlled pH (around neutral to slightly basic) | Formation of calcium salt of ester | Avoid strong acid/base to prevent hydrolysis |
| Purification | Filtration, washing with solvents (e.g., alcohol, water), drying under vacuum | Removal of impurities and isolation | Ensure minimal residual moisture |
Hydrolysis Sensitivity
Due to the presence of ester linkages, the compound is sensitive to hydrolysis under strong acidic or alkaline conditions, which can cleave the ester bonds to yield sulfosuccinic acid and decanol. Therefore, the preparation and storage conditions must avoid extremes of pH to maintain product integrity.
Industrial Manufacturing Notes
The compound is classified as inactive commercially under the EPA TSCA inventory, indicating limited or specialized industrial use.
The manufacturing process requires careful control of reaction parameters to optimize yield and purity, especially due to the compound's sensitivity to hydrolysis.
The calcium salt form is preferred for its stability and surfactant properties in applications such as corrosion inhibitors, adhesives, and polymeric coatings.
Summary Table of Preparation Method
| Aspect | Details |
|---|---|
| Starting materials | Sulfosuccinic acid, 1-decanol, calcium hydroxide/carbonate |
| Reaction type | Esterification followed by neutralization |
| Catalysts | Acid catalyst for esterification (e.g., sulfuric acid) |
| Reaction conditions | Reflux temperature, water removal during esterification |
| Neutralization pH | Neutral to slightly basic |
| Product form | Solid calcium salt of didecyl sulfosuccinate ester |
| Stability considerations | Stable in weak acid/alkali, hydrolyzes under strong acid/base |
| Industrial status | Commercially inactive under EPA TSCA; specialized applications |
Research Findings and Analytical Data
The molecular weight and formula have been confirmed by computational chemistry databases such as PubChem, with a molecular weight of 995.4 g/mol and formula C$${48}$$H$${90}$$CaO$${14}$$S$${2}$$.
Stability studies indicate the compound is stable in weak acid and alkali but prone to hydrolysis in strong acid or alkali, consistent with the ester functional groups present.
The compound's insolubility in water is a key property influencing its handling and formulation in industrial applications.
Toxicokinetic studies on related sulfosuccinate esters show sensitivity to enzymatic and chemical hydrolysis, which is relevant for process optimization and safety assessments.
Chemical Reactions Analysis
Types of Reactions
Butanedioic acid, sulfo-, 1,4-didecyl ester, calcium salt undergoes various chemical reactions, including:
Oxidation: The sulfonic acid groups can be oxidized to form sulfonate derivatives.
Reduction: The ester groups can be reduced to alcohols under specific conditions.
Substitution: The ester groups can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfonate derivatives.
Reduction: Alcohols.
Substitution: Substituted esters with various functional groups.
Scientific Research Applications
Butanedioic acid, sulfo-, 1,4-didecyl ester, calcium salt has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant and emulsifying agent in various chemical reactions and formulations.
Biology: Employed in the study of membrane proteins and lipid interactions due to its surfactant properties.
Medicine: Investigated for its potential use in drug delivery systems and as a stabilizing agent for pharmaceutical formulations.
Industry: Utilized in the production of detergents, emulsifiers, and dispersants for various industrial processes.
Mechanism of Action
The mechanism of action of butanedioic acid, sulfo-, 1,4-didecyl ester, calcium salt is primarily based on its surfactant properties. The compound has both hydrophilic (sulfonic acid groups) and hydrophobic (didecyl ester groups) regions, allowing it to interact with both water and non-polar substances. This amphiphilic nature enables the formation of micelles, which can solubilize non-polar substances in aqueous solutions. The calcium ions play a role in stabilizing the structure and enhancing the compound’s surfactant properties.
Comparison with Similar Compounds
Key Structural Differences :
- Alkyl Chain Length : Didecyl (C10) chains increase hydrophobicity compared to shorter chains (C4–C8), enhancing oil compatibility .
- Branching: Branched chains (e.g., 1,3-dimethylbutyl in CAS 2373-38-8) improve solubility in nonpolar solvents, whereas linear chains (e.g., didecyl) favor crystalline structures .
- Counterion : Calcium salts exhibit lower water solubility than sodium or ammonium salts, making them preferable for anhydrous formulations .
Physical and Chemical Properties
- Solubility: Sodium salts (e.g., CAS 2373-38-8) are highly water-soluble (>100 mg/mL) due to ionic Na⁺ . Calcium salts (e.g., docusate calcium) are sparingly soluble in water (<1 mg/mL) but soluble in ethanol and oils . Didecyl calcium sulfosuccinate is expected to have negligible water solubility, aligning with trends in longer alkyl chains .
- Thermal Stability : Sodium salts decompose at ~200°C, while calcium salts show higher thermal stability (up to 300°C) due to stronger ionic interactions .
Biological Activity
Butanedioic acid, sulfo-, 1,4-didecyl ester, calcium salt, is a compound that has garnered attention due to its potential applications in various fields, including pharmaceuticals and biopolymers. This article delves into its biological activity, exploring its toxicokinetics, acute toxicity, repeated dose toxicity, genotoxicity, and potential therapeutic applications.
- Chemical Name: this compound
- CAS Number: Not specified in the sources
- Molecular Formula: Not specified in the sources
Toxicokinetics
The toxicokinetics of butanedioic acid sulfo-derivatives indicate that they undergo hydrolysis into their respective alcohol and acid components. A study involving rats showed that after administration of a 5 mg/mL solution via oral gavage, excretion occurred primarily through feces (70%) and urine (25%) . This suggests a significant absorption and metabolism of the compound.
Acute Toxicity
Acute toxicity studies have demonstrated that butanedioic acid sulfo-derivatives exhibit low toxicity levels. In one study conducted according to OECD guidelines, the median lethal dose (LD50) was determined to be greater than 2100 mg/kg body weight in rats . This indicates a relatively safe profile for acute exposure.
Repeated Dose Toxicity
In repeated dose studies:
- 90-Day Study: Rats were administered diets containing the compound at 750 mg/kg body weight/day with no significant adverse effects reported. The no observed adverse effect level (NOAEL) was determined to be 730 mg/kg body weight/day .
- 26-Week Study: Another study involved dietary administration at varying concentrations (0.5%, 1.04%, or 1.5%). Decreased body weight gains were noted in females at higher concentrations, with a lowest observed adverse effect level (LOAEL) of 1.04% .
Genotoxicity
Potential Therapeutic Applications
Butanedioic acid sulfo-derivatives are being explored for their potential in drug delivery systems due to their biocompatibility and biodegradability. Research indicates that compounds with antioxidative properties can combat oxidative stress-related diseases . The development of biopolymer-based nanoformulations incorporating these compounds could enhance drug stability and bioavailability .
Case Studies
Recent studies have highlighted the efficacy of biopolymer formulations that utilize butanedioic acid derivatives:
- Chitosan Nanoparticles: A formulation exhibited improved antioxidant properties when loaded with quercetin, showcasing enhanced stability and cellular uptake .
- Astaxanthin Encapsulation: Research demonstrated that encapsulating astaxanthin within chitosan-tripolyphosphate nanoparticles improved its antioxidant characteristics and bioavailability .
Q & A
Basic Question: What experimental methods are recommended to confirm the structural integrity of butanedioic acid, sulfo-, 1,4-didecyl ester, calcium salt?
Methodological Answer:
To validate the structure, employ a combination of spectroscopic and chromatographic techniques:
- Nuclear Magnetic Resonance (NMR): Use H and C NMR to identify ester carbonyl groups (~170-175 ppm) and sulfonate signals (~110-120 ppm for sulfur-related shifts). Calcium coordination can be inferred from shifts in adjacent proton resonances .
- Fourier-Transform Infrared Spectroscopy (FTIR): Look for ester C=O stretching (~1740 cm) and sulfonate S=O asymmetric/symmetric vibrations (~1170 cm and ~1040 cm) .
- Mass Spectrometry (MS): Electrospray ionization (ESI-MS) in negative ion mode can detect the molecular ion cluster [M–Ca], with isotopic patterns confirming the calcium salt form .
- Elemental Analysis: Verify calcium content via atomic absorption spectroscopy (AAS) or inductively coupled plasma (ICP-MS), comparing results to theoretical values (e.g., ~6-8% Ca by mass) .
Basic Question: How does the calcium counterion influence the solubility and aggregation behavior of this compound compared to its sodium salt analogs?
Methodological Answer:
The calcium salt exhibits distinct physicochemical properties due to its divalent cation:
- Solubility: Calcium salts generally have lower water solubility than sodium analogs due to stronger ionic interactions. Conduct solubility tests in deionized water and polar aprotic solvents (e.g., DMSO) under controlled pH (5–9) to map phase boundaries .
- Critical Micelle Concentration (CMC): Use surface tension measurements or conductometric titrations to determine CMC. Expect higher CMC values for calcium salts compared to sodium derivatives (e.g., sodium docusate CMC ≈ 0.1 mM vs. calcium salt CMC ≈ 0.5 mM) .
- Aggregation Stability: Dynamic light scattering (DLS) can assess micelle size stability under varying ionic strengths. Calcium salts may show reduced stability in hard water due to competitive binding with Mg/Ca ions .
Advanced Question: How can researchers resolve contradictions in reported solubility data for this compound across different studies?
Methodological Answer:
Discrepancies often arise from variations in experimental conditions or impurities. To address this:
- Standardize Solvent Systems: Test solubility in rigorously dried solvents (e.g., anhydrous ethanol, THF) and aqueous buffers (pH 4–10). Note that residual moisture in hygroscopic solvents can skew results .
- Purity Assessment: Use high-performance liquid chromatography (HPLC) with evaporative light scattering detection (ELSD) to quantify trace impurities (e.g., unreacted didecyl alcohol or sulfonic acid precursors) .
- Temperature Control: Perform solubility studies at fixed temperatures (e.g., 25°C ± 0.1°C) using a thermostated bath, as even minor fluctuations can alter ionic equilibria .
Advanced Question: What strategies are effective for synthesizing high-purity calcium salts of sulfosuccinate esters?
Methodological Answer:
Optimize the following steps:
Esterification: React sulfosuccinic anhydride with didecyl alcohol in anhydrous toluene under reflux (110–120°C), using p-toluenesulfonic acid as a catalyst. Monitor conversion via FTIR for disappearing anhydride peaks (~1850 cm) .
Sulfonation: Introduce sulfur trioxide (SO) gas at 40–50°C to sulfonate the intermediate, followed by quenching with calcium hydroxide slurry. Maintain stoichiometric excess of Ca(OH) to ensure complete neutralization .
Purification: Recrystallize the crude product from ethyl acetate/hexane mixtures. For lab-scale synthesis, use column chromatography (silica gel, CHCl/MeOH gradients) to remove unreacted alcohols .
Advanced Question: How does the compound interact with lipid bilayers or polymeric matrices in surfactant-assisted drug delivery systems?
Methodological Answer:
Study interactions using biophysical and materials characterization tools:
- Lipid Bilayer Penetration: Employ Langmuir-Blodgett troughs to measure changes in monolayer surface pressure upon surfactant addition. Calcium salts may exhibit slower insertion kinetics due to larger micellar aggregates .
- Polymer Compatibility: Use differential scanning calorimetry (DSC) to assess glass transition temperature () shifts in polymer-surfactant blends. For example, in poly(lactic-co-glycolic acid) (PLGA) matrices, calcium sulfosuccinates can plasticize the polymer, reducing by 10–15°C .
- Drug Release Profiling: Conduct in vitro release studies (e.g., dialysis membranes in PBS) with model hydrophobic drugs (e.g., curcumin). Compare release rates between sodium and calcium salts to elucidate cation-dependent micelle stability .
Basic Question: What are the key stability challenges for this compound under long-term storage, and how can they be mitigated?
Methodological Answer:
Primary degradation pathways include hydrolysis and oxidation:
- Hydrolysis: Store in airtight containers with desiccants (e.g., silica gel) to minimize moisture. For aqueous formulations, buffer at pH 6–7 and add chelating agents (e.g., EDTA) to sequester trace metal ions that catalyze ester cleavage .
- Oxidation: Use nitrogen or argon blankets to prevent peroxide formation in organic solvents. Monitor peroxide levels with iodometric titration if solvents like THF are used .
- Light Sensitivity: Amber glass or aluminum foil wrapping is recommended, as UV exposure can degrade sulfonate groups .
Advanced Question: How can computational modeling predict the self-assembly behavior of this surfactant in mixed micelle systems?
Methodological Answer:
Leverage molecular dynamics (MD) and coarse-grained models:
- Force Field Parameterization: Use GAFF or CHARMM force fields with adjusted partial charges for the sulfonate and ester groups. Validate against experimental CMC and micelle size data .
- Coarse-Grained Simulations: MARTINI models can simulate large-scale micelle formation (e.g., 100–200 surfactants per micelle). Analyze aggregation numbers and shape transitions (spherical to rod-like) under varying Ca concentrations .
- Free Energy Calculations: Apply umbrella sampling to estimate the energy barrier for surfactant insertion into lipid membranes, correlating with experimental permeability assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
